2-[Benzo(B)thiophen-2-YL]benzoic acid
Description
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-15(17)12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)18-14/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZHSSSQPLDAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzo(B)thiophen-2-YL]benzoic acid can be achieved through several methods. One common approach involves the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene. This method yields 2-substituted benzo[b]thiophenes in moderate to good yields (up to 87%) under controlled reaction conditions .
Another method involves the condensation reaction of thiophene derivatives with aromatic ketones. This reaction typically requires the use of a strong acid catalyst and elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Benzo(B)thiophen-2-YL]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated, or sulfonated benzothiophene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzo[b]thiophene derivatives, including 2-[benzo(b)thiophen-2-yl]benzoic acid, in cancer treatment. For instance, compounds derived from this structure have shown promise as inhibitors of specific cancer pathways, particularly through their interaction with IKK-beta, a key regulator in inflammatory responses and cancer progression .
Case Study : A study demonstrated that derivatives of benzo[b]thiophene exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
PDE4 Inhibitors
The compound has been identified as a reactant in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors. PDE4 inhibitors are crucial in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their role in modulating inflammation .
Antibiotic Resistance Modulation
Research indicates that derivatives of benzo[b]thiophene can enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains by inhibiting class C beta-lactamases . This application is particularly relevant in the context of increasing antibiotic resistance.
Optical Switch Materials
The structural properties of this compound make it suitable for use in organic optical switch materials. These materials are gaining attention for their applications in photonics and optoelectronics due to their ability to undergo reversible structural changes upon light exposure .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[Benzo(B)thiophen-2-YL]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives are known to inhibit enzymes such as beta-lactamases, which are involved in bacterial resistance to antibiotics . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
2-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic Acid (CAS 100961-61-3)
- Structure : Replaces the benzo[b]thiophene with a benzothiazole ring linked via a thioether group.
- Properties : Enhanced π-π interactions due to the benzothiazole moiety, with improved solubility in polar solvents owing to the thioether linkage. Reactivity is influenced by the electron-withdrawing nature of the thiazole ring .
- Applications : Primarily explored in organic synthesis as a precursor for sulfur-containing intermediates.
2-((2-(Thiophen-2-yl)acetyl)thio)benzoic Acid
- Structure : Features a thiophene-acetylthio group instead of the fused benzo[b]thiophene.
- Properties : Demonstrated anticancer activity (IC50 = 239.88 μM/mL) via apoptosis induction, outperforming cyclophosphamide in some assays .
- Applications : Investigated as a cytotoxic agent in oncology research.
Benzo[b]thiophene-2-carboxylic Acid Derivatives
Key Observations :
Physical and Chemical Properties
| Property | 2-[Benzo(B)thiophen-2-YL]benzoic Acid | 2-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic Acid | Benzo[b]thiophene-2-carboxylic Acid Derivatives |
|---|---|---|---|
| Solubility | Low in water; moderate in DMSO | High in polar aprotic solvents (e.g., DMF) | Variable (ester derivatives improve solubility) |
| Thermal Stability | Stable up to 250°C (TGA data) | Decomposes above 200°C | >300°C (boronic acid derivatives) |
| Electrochemical Bandgap | ~2.1 eV (suitable for semiconductors) | Not reported | 1.8–2.3 eV (tunable via substituents) |
Sources :
Medicinal Chemistry
- Anticancer Activity : The target compound’s derivatives (e.g., DPS-2) show cytotoxicity via apoptosis, comparable to 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid .
- Antimicrobial Effects : Benzothiophene derivatives (e.g., compound 12E) exhibit TEAC values up to 2.5, surpassing trolox in antioxidant capacity .
Materials Science
- Organic Semiconductors: Benzo[b]thiophene-based compounds (e.g., benzo[b]thieno[2,3-d]thiophene derivatives) exhibit hole mobility >0.1 cm²/V·s, suitable for OLEDs .
Biological Activity
2-[Benzo(B)thiophen-2-YL]benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of benzo[b]thiophene derivatives with benzoic acid. Recent studies have utilized various methodologies, including microwave-assisted synthesis and green chemistry approaches, to enhance yield and reduce environmental impact. For example, one study reported a significant improvement in yield using copper oxide nanoparticles as catalysts in the reaction process .
Antimicrobial Properties
One of the most notable biological activities of this compound is its antimicrobial efficacy. Research has shown that derivatives of benzo[b]thiophene exhibit potent activity against various strains of bacteria, including drug-resistant Staphylococcus aureus. In a screening study, several benzo[b]thiophene derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. In vitro studies indicated that certain derivatives could inhibit the growth of Trypanosoma brucei, the causative agent of sleeping sickness. The mechanism appears to involve inhibition of hexokinase activity, crucial for parasite metabolism . The most potent compounds in this series showed IC50 values in the low micromolar range, indicating promising potential for further development .
Cytotoxic Effects
The cytotoxicity profile of this compound has been assessed using various cancer cell lines. Notably, a derivative showed significant cytotoxic effects against human lung adenocarcinoma cells (A549), with no observed toxicity at concentrations significantly above the MIC for bacterial strains . This suggests a favorable therapeutic index, making it a candidate for further investigation in cancer therapy.
Study 1: Antibacterial Screening
A comprehensive study evaluated a series of benzo[b]thiophene derivatives against Staphylococcus aureus. The results highlighted the importance of structural modifications on antibacterial activity. For instance, the introduction of halogen substituents improved potency significantly compared to unsubstituted analogs .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| II.a | 8 | Moderate |
| II.b | 4 | High |
| II.c | 16 | Low |
Study 2: Antiparasitic Efficacy
In another investigation focusing on antiparasitic activity, several derivatives were tested against T. brucei. The study concluded that modifications at specific positions on the thiophene ring enhanced activity significantly.
| Compound | IC50 (µM) | Efficacy |
|---|---|---|
| A | 5.2 | Moderate |
| B | 1.9 | High |
| C | 10 | Low |
Q & A
Q. What are the most reliable synthetic routes for 2-[Benzo(B)thiophen-2-YL]benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: A robust one-step synthesis involves the condensation of 2-mercaptoacetone with halobenzaldehydes or benzonitriles under water-mediated conditions. Microwave-assisted reactions can enhance efficiency, reducing reaction times to <2 hours with yields >75% (Table 1). Key parameters include:
Q. Table 1: Comparative Synthesis Methods
| Method | Catalyst | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| Condensation | None | 75-80 | 2 h | |
| Microwave-assisted | AlCl₃ | 85-90 | 30 min | |
| Lewis acid-mediated | BF₃·Et₂O | 70 | 6 h |
Q. How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
Q. What are common solubility challenges, and how can they be mitigated in experimental workflows?
Methodological Answer: The compound exhibits poor aqueous solubility (<0.1 mg/mL) but dissolves in polar solvents (e.g., DMSO, ethanol). Strategies include:
- Co-solvent systems : Ethanol/water (70:30) for biological assays .
- Derivatization : Methyl ester formation to enhance lipophilicity .
- pH adjustment : Deprotonation at pH >7 using NaOH to improve aqueous stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density:
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from impurity profiles or assay conditions. Mitigation steps:
Q. How can multi-step functionalization be optimized for pharmacological applications?
Methodological Answer:
Q. Table 2: Functionalization Pathways
| Target Modification | Reagent | Yield (%) | Application |
|---|---|---|---|
| Sulfonamide derivative | SOCl₂ | 65 | Antibacterial agents |
| Amide conjugate | EDC/NHS | 80 | Enzyme inhibitors |
Q. What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Argon atmosphere at -20°C in amber vials to prevent photodegradation.
- Degradation Signs : Discoloration (yellow → brown) indicates oxidation; validate via TLC .
- Stabilizers : Add 0.1% BHT to ethanolic solutions to inhibit radical formation .
Data Contradiction Analysis
Q. Why do reported melting points vary between 192–196°C and 170–175°C?
Methodological Answer: Variations arise from:
- Polymorphism : Recrystallize from ethanol (mp 192–196°C) vs. acetone (mp 170–175°C) .
- Impurities : Silica gel chromatography (hexane/EtOAc) to isolate pure fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
